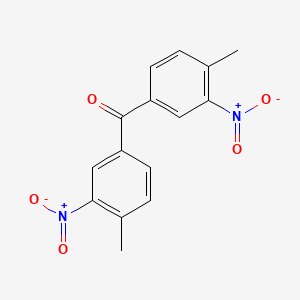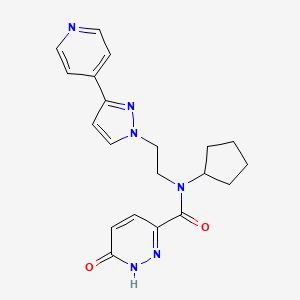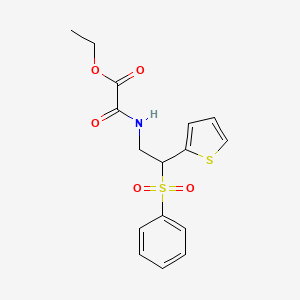
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide, also known as Compound 1, is a thiazole derivative that has shown potential in scientific research applications. The compound was first synthesized in 2008 by researchers at the University of California, San Francisco.
Scientific Research Applications
Anticancer Applications
Functionalized amino acid derivatives, including compounds similar in structure to N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds in this category have shown interesting cytotoxicity profiles, particularly against ovarian cancer, highlighting their potential as new anticancer agents (Vivek Kumar et al., 2009).
Antiallergy Applications
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing potent activity in rat models. These compounds outperformed traditional antiallergy agents in terms of potency, providing a new avenue for the development of antiallergy medications (K. D. Hargrave et al., 1983).
Antimicrobial and Antifungal Applications
A series of compounds including the this compound derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have identified compounds with significant activity against various bacterial and fungal strains, suggesting their usefulness in developing new antimicrobial agents (M. Helal et al., 2013).
Synthesis and Characterization
Extensive work has been done on the synthesis and characterization of thiazole and oxazoline derivatives, which are structurally related to this compound. These studies focus on developing efficient synthetic routes and understanding the chemical properties of these compounds, contributing to their potential application in various therapeutic areas (Jiasheng Guo et al., 2006).
properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13(26-15-10-6-3-7-11-15)18(25)23-19-17(14-8-4-2-5-9-14)22-20(28-19)27-12-16(21)24/h2-11,13H,12H2,1H3,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNZQLHOJJLDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)


![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)


![N-(4-acetamidophenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2760994.png)



methanone](/img/structure/B2761002.png)
